1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione is a chemical compound with the molecular formula and a molecular weight of approximately 307.14 g/mol. It is identified by the CAS number 1415719-05-9. This compound features a pyrrolidine core substituted with a bromophenyl group and an alkynylamino group, which contributes to its unique chemical properties and potential applications in various scientific fields.
This compound falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities. Pyrrolidine compounds often exhibit properties that make them valuable in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The initial steps may include the formation of the pyrrolidine ring followed by the introduction of the bromophenyl and prop-2-yn-1-ylamino substituents.
Technical Details:
The molecular structure of 1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione consists of:
The compound's structural representation can be visualized using molecular modeling software, which highlights its stereochemistry and spatial arrangement. The presence of functional groups such as amines and carbonyls contributes to its reactivity and interaction with biological systems.
1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione can participate in various chemical reactions due to its functional groups:
Technical Details:
The reactivity patterns are influenced by the electron-withdrawing effects of the bromine atom on the aromatic ring and the electron-donating nature of the amino group.
The mechanism of action for compounds like 1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione often involves:
Data regarding specific targets or pathways affected by this compound would require further experimental validation through pharmacological studies.
The compound is stable under standard conditions but may undergo degradation or reaction under extreme pH or temperature conditions.
Relevant data on solubility, stability under various conditions, and potential hazards should be assessed when handling this compound in laboratory settings.
1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione has potential applications in:
Research into its biological activity could reveal further applications in pharmaceuticals or agrochemicals based on its structural features and reactivity profiles.
This comprehensive analysis highlights the significance of 1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione within chemical research and its potential implications in various scientific disciplines.
The pyrrolidine-2,5-dione (succinimide) core in 1-(4-bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione is synthesized via transition metal-catalyzed cyclization and functionalization. Palladium and copper catalysts enable precise C–C/C–N bond formation, critical for introducing the 4-bromophenyl and propargylamine groups.
Palladium-catalyzed reactions install the 4-bromophenyl moiety after succinimide core assembly. The Buchwald-Hartwig amination is typical, where palladium(0) complexes (e.g., Pd₂(dba)₃ with biphenyl ligands) couple aryl halides with amine nucleophiles. For this compound, N-arylation of 3-aminosuccinimide with 1-bromo-4-iodobenzene occurs under mild conditions (60–80°C), leveraging the bromide as a protected site for downstream functionalization [2] [5]. Alternative routes use Suzuki-Miyaura coupling, where arylboronic acids react with brominated succinimide intermediates. Key to success is the chemoselective control to prevent dehalogenation—achieved using Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures [5].
The propargylamine side chain is introduced via CuAAC ("click chemistry"), forming a triazole linkage if azide intermediates are employed. However, direct amination of 3-aminosuccinimide with propargyl bromide is feasible under basic conditions (K₂CO₃, DMF). For triazole-bridged hybrids, Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) mediate regioselective [3+2] cycloaddition between alkynes and azides [4] [6]. Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) accelerate kinetics 10³-fold while suppressing copper-induced oxidative damage. Recent advances use water-soluble ligands (BTTAA, BTTES) to enhance biocompatibility for in situ bioconjugation [6].
Table 1: Copper Catalysts for Alkyne-Amine/ Azide Coupling
Catalyst System | Ligand | Reaction Time | Yield (%) | Application Scope |
---|---|---|---|---|
CuSO₄ / Sodium Ascorbate | None | 12–24 h | 60–75 | Simple triazole formation |
CuBr / TCEP | TBTA | 1–2 h | 85–92 | Bioconjugates |
Cu(I)-BTTAA | BTTAA | 10–30 min | >95 | Live-cell labeling |
Cu(I)-THPTA | THPTA | 30–60 min | 90–98 | High-diversity library synthesis |
Hybrid architectures merge pyrrolidine-2,5-dione with bioactive motifs (indole, chalcone) via covalent linkers, enhancing target affinity or conferring dual functionality.
CuAAC constructs triazole-linked hybrids, leveraging the triazole’s stability and hydrogen-bonding capacity. For example:
Indole and chalcone pharmacophores are integrated via amide or alkylamine linkers. Key strategies include:
Table 2: Hybrid Architectures Incorporating Pyrrolidine-2,5-dione
Hybrid Type | Pharmacophores Integrated | Synthetic Route | Biological Activity |
---|---|---|---|
Triazole-naphthoquinone | Aminonaphthoquinone + Triazole | CuAAC | Cytotoxicity (MCF-7 IC₅₀ = 8.2 µM) |
Spirooxindole-pyrrole | Spirooxindole + Pyrrole | [3+2] Cycloaddition | MDM2 inhibition (p53 activation: 47%) |
Indole-chalcone | 1-Methoxyindole + Chalcone | Claisen-Schmidt condensation | Antiproliferative (Jurkat IC₅₀ = 8.0 µM) |
Quinoline-triazole | Quinoline + Triazole | CuAAC | Antiviral (vaccinia EC₅₀ = 2.3 µM) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3